molecular formula C9H11FN2O B12946025 trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine

trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine

Cat. No.: B12946025
M. Wt: 182.19 g/mol
InChI Key: FRQIMCXOUHEASE-UHFFFAOYSA-N
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Description

trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine: is an organic compound with the molecular formula C9H11FN2O. It is characterized by a cyclobutane ring substituted with an amine group and a pyridyl group that is fluorinated at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, where a fluorinated pyridine derivative reacts with the cyclobutane intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and catalysts to ensure efficient and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the pyridyl group to a piperidine derivative.

    Substitution: The fluorine atom on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Evaluated for its biological activity in drug discovery programs.

Industry:

Mechanism of Action

The mechanism of action of trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The fluorinated pyridyl group enhances its binding affinity and specificity, while the cyclobutane ring provides structural rigidity. These interactions can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • trans-3-[(2-Chloro-4-pyridyl)oxy]cyclobutanamine
  • trans-3-[(2-Bromo-4-pyridyl)oxy]cyclobutanamine
  • trans-3-[(2-Methyl-4-pyridyl)oxy]cyclobutanamine

Comparison:

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

3-(2-fluoropyridin-4-yl)oxycyclobutan-1-amine

InChI

InChI=1S/C9H11FN2O/c10-9-5-7(1-2-12-9)13-8-3-6(11)4-8/h1-2,5-6,8H,3-4,11H2

InChI Key

FRQIMCXOUHEASE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OC2=CC(=NC=C2)F)N

Origin of Product

United States

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